Norgesterone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgesterone is synthesized through a series of chemical reactions starting from testosterone or 19-nortestosterone. The key steps involve the introduction of a vinyl group at the 17α position and the formation of a double bond between carbons 5 and 10. The reaction conditions typically involve the use of strong bases and specific catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Norgesterone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations or as intermediates in pharmaceutical synthesis.

Scientific Research Applications

Norgesterone has been extensively studied for its applications in various fields:

Chemistry: Used as a starting material for the synthesis of other steroidal compounds.

Biology: Studied for its effects on hormone receptors and cellular pathways.

Medicine: Formerly used in combination with ethinylestradiol in birth control pills to prevent pregnancy.

Industry: Utilized in the production of synthetic hormones and related pharmaceuticals.

Mechanism of Action

Norgesterone exerts its effects by binding to the progesterone receptor, which is the biological target of progestogens like progesterone. This binding activates the receptor, leading to changes in gene expression and cellular function. This compound is unique in that it lacks androgenic activity, making it a selective progestin .

Comparison with Similar Compounds

Norethisterone: Another synthetic progestin with similar progestogenic activity but with some androgenic effects.

Norgestrel: A synthetic progestin used in combination with ethinyl estradiol for oral contraception.

Dienogest: Structurally similar to norethindrone but with different functional groups and activity.

Uniqueness of Norgesterone: this compound is unique due to its selective progestogenic activity without androgenic effects, making it suitable for specific medical applications where androgenic activity is undesirable .

Biological Activity

Norgesterone, also known as norethisterone, is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily attributed to its interaction with progesterone receptors, but it also exhibits some androgenic and estrogenic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

This compound acts as an agonist of the progesterone receptor (PR), which mediates its progestational effects. It binds to PR with a moderate affinity, leading to changes in gene expression that promote endometrial stabilization and inhibit ovulation. Additionally, this compound has been shown to interact with androgen receptors (AR) and estrogen receptors (ER), albeit with significantly lower potency compared to natural hormones.

Binding Affinity

The binding affinities of this compound to various hormone receptors are summarized in the following table:

| Receptor | Binding Affinity | Relative Activity |

|---|---|---|

| Progesterone Receptor (PR) | Moderate | 5-8 times weaker than reference progestins |

| Androgen Receptor (AR) | Low (3.2%) | 3.2% of dihydrotestosterone (DHT) |

| Estrogen Receptor (ER) | None | No significant activity |

| Glucocorticoid Receptor (GR) | Very low (<1%) | Minimal activity |

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily through reductions in its A-ring by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase. The metabolites formed include both active and inactive forms, with the 5α-reduced metabolites retaining some biological activity while the 5β-reduced forms are generally inactive .

Clinical Applications

This compound is used for various medical purposes:

- Contraception: It is a key component in many oral contraceptive pills.

- Menstrual Regulation: Used to treat conditions like dysfunctional uterine bleeding (DUB).

- Hormone Replacement Therapy: Helps prevent endometrial hyperplasia in postmenopausal women when combined with estrogen.

Efficacy in Contraception

A study involving 6,806 women using this compound combined with ethinyl estradiol demonstrated a pregnancy rate of only 0.19 per 100 woman-years, indicating high efficacy . Additionally, cycle control was reported to be excellent with minimal adverse effects.

Case Studies

-

Thromboembolic Risk Assessment:

A large cohort study compared the thromboembolic risks associated with this compound versus levonorgestrel. The findings indicated no significant increase in venous thromboembolism risk for users of this compound compared to those using levonorgestrel . -

Hepatic Injury Case Report:

A rare case of norethisterone-induced hepatitis was reported in a 62-year-old woman who experienced elevated liver transaminases while on the medication. After discontinuation, her liver function tests normalized within two weeks, highlighting the importance of monitoring liver function during treatment .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Comparative Efficacy: A study comparing this compound to medroxyprogesterone for managing DUB found that this compound was more effective in reducing menstrual blood loss .

- Hormonal Properties: Research indicates that this compound has very weak androgenic and estrogenic activities compared to its metabolites, which can exhibit varying degrees of hormonal activity depending on their structure .

Properties

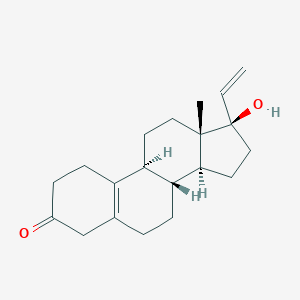

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUHOBTCWJYNQ-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159482 | |

| Record name | Norgesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13563-60-5 | |

| Record name | Norgesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgesterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norgesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.